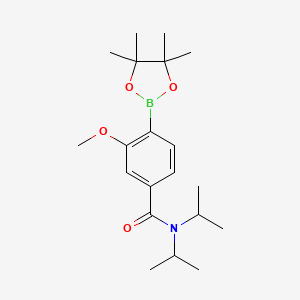

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Description

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₂₀H₃₂BNO₄) is a boronate ester-functionalized benzamide derivative characterized by its methoxy group at the 3-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position, and diisopropyl substituents on the amide nitrogen . Its molecular weight is 361.29 g/mol (average mass), with a monoisotopic mass of 361.2424 Da . This compound is structurally designed for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate group’s reactivity, while the diisopropyl and methoxy moieties modulate steric and electronic properties .

Properties

Molecular Formula |

C20H32BNO4 |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

3-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C20H32BNO4/c1-13(2)22(14(3)4)18(23)15-10-11-16(17(12-15)24-9)21-25-19(5,6)20(7,8)26-21/h10-14H,1-9H3 |

InChI Key |

AYCIUDWWTUFVJC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C(C)C)C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzamide core, converting it to the corresponding amine.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolan group, in particular, allows for efficient cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Methoxy (electron-donating) and fluorine/chlorine (electron-withdrawing) substituents alter the boronate’s reactivity. For example, fluorine enhances electrophilicity, favoring oxidative addition in palladium-catalyzed reactions .

- Regioselectivity : The position of the boronate group (e.g., 4- vs. 3-/5-) influences coupling efficiency in Suzuki-Miyaura reactions .

Biological Activity

N,N-Diisopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide (commonly referred to as the compound) is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 361.28 g/mol. It features a benzamide structure with a methoxy group and a dioxaborolane moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest it may act as an inhibitor of certain kinases involved in cellular signaling pathways.

Key Mechanisms:

- Kinase Inhibition : It is hypothesized that the compound may inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival.

- Receptor Interactions : The dioxaborolane group may facilitate interactions with specific receptors or enzymes critical for various cellular processes.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Antitumor Activity

In vitro studies have demonstrated that the compound shows significant antitumor activity against various cancer cell lines. The following table summarizes some findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Induces apoptosis and inhibits cell proliferation. |

| MCF-7 (Breast Cancer) | 1.2 | Reduces migration and invasion capabilities. |

| HeLa (Cervical Cancer) | 0.8 | Shows cytotoxic effects through apoptosis. |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| EGFR | 0.34 | Competitive |

| CYP3A4 | 0.50 | Time-dependent inhibition |

Case Studies

- Case Study on Lung Cancer : A study involving A549 cells treated with the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 0.5 µM.

- Breast Cancer Research : MCF-7 cells treated with the compound exhibited reduced migration rates in wound healing assays, suggesting potential applications in preventing metastasis.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has moderate bioavailability and is metabolized by liver microsomes, which may influence its therapeutic efficacy and safety profile.

Safety Profile

The compound's safety profile is under ongoing investigation. Preliminary data suggest it may cause mild to moderate side effects similar to other kinase inhibitors, including gastrointestinal disturbances and skin reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.